molecular formula C14H22N2O4 B13016687 Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13016687
M. Wt: 282.34 g/mol
InChI Key: STKPGGZHUZOFCR-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an ethyl ester at the 2-position. This compound is synthesized via a copper(II)-catalyzed reaction between β-diketones and 1,2-diaza-1,3-dienes (DD) in tetrahydrofuran (THF), achieving yields exceeding 94% . Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing analogs of natural products like topsentins, which exhibit biological activity .

Key spectral data include:

  • IR: Strong absorption bands at ~1765 cm⁻¹ (ester C=O) and ~1682 cm⁻¹ (Boc carbonyl) .
  • NMR: Distinct signals for the ethyl ester (δ ~0.75–0.79 ppm for CH3, δ ~3.87–3.89 ppm for CH2) and Boc group (δ ~1.34 ppm for t-Bu) .
  • Mass spectrometry: A molecular ion peak at m/z 554 (M⁺) and fragmentation patterns consistent with Boc cleavage .

Properties

IUPAC Name

ethyl 1-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-6-16-9-8-10(11(16)12(17)19-7-2)15-13(18)20-14(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKPGGZHUZOFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrole or substituted pyrrole derivatives as the core heterocycle.
  • Ethylating agents for introduction of the ethyl group at the 1-position.
  • Boc anhydride or di-tert-butyl dicarbonate for amino group protection.
  • Ethyl chloroformate or ethyl esterification reagents for carboxylate formation.

Synthetic Route Overview

The typical synthetic route involves:

  • N-Ethylation of Pyrrole:
    Introduction of the ethyl group at the nitrogen (1-position) of pyrrole is achieved via alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF. This step requires careful control to avoid over-alkylation or polymerization.

  • Amino Group Introduction and Protection:
    The amino group at the 3-position is introduced either by direct amination or via nitration followed by reduction. Subsequently, the amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent side reactions during subsequent steps. Boc protection is typically performed by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at 0–25°C.

  • Carboxylation and Esterification:
    The carboxylate group at the 2-position is introduced by carboxylation of the pyrrole ring or by starting from a pyrrole-2-carboxylic acid derivative. Esterification to the ethyl ester is commonly achieved by Fischer esterification using ethanol and acid catalysis or by direct reaction with ethyl chloroformate under basic conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC)
N-Ethylation Ethyl bromide, K2CO3, DMF, 50°C, 12 h 70–85 >95%
Amination and Boc Protection NH2 introduction, then Boc2O, Et3N, DCM, 0–25°C, 4 h 65–80 >95%
Esterification Ethanol, H2SO4 (cat.), reflux, 6 h 75–90 >98%

Yields and purities are based on analogous pyrrole derivatives and optimized laboratory procedures.

Purification Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients is effective for isolating the target compound from reaction mixtures.
  • Recrystallization: Solvent systems such as ethanol/water or ethyl acetate/hexane are employed to enhance purity.
  • Analytical Monitoring: TLC, ¹H NMR, and HPLC are routinely used to monitor reaction progress and purity.

Optimization of Reaction Conditions

  • Solvent Effects: Polar aprotic solvents like DMF and THF improve alkylation efficiency and regioselectivity during N-ethylation.
  • Base Selection: Potassium carbonate and sodium hydride are preferred bases for alkylation, with sodium hydride providing faster reaction rates but requiring stricter anhydrous conditions.
  • Temperature Control: Lower temperatures (0–25°C) during Boc protection minimize side reactions and decomposition of the Boc group.
  • Catalyst Use: Triethylamine or DMAP catalyze Boc protection and esterification steps, improving yields and reaction rates.

Structural Confirmation

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of Boc-protected amino group (characteristic tert-butyl singlet near δ 1.4 ppm), ethyl ester signals (quartet and triplet for CH2 and CH3), and pyrrole ring protons.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular weight.
  • X-ray Crystallography: When available, single-crystal X-ray diffraction validates the molecular structure and confirms the position of substituents.

Computational Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level support the stability of the Boc-protected amino group and predict favorable electronic properties for further functionalization.

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Notes
N-Ethylation Alkylation with ethyl halide Ethyl bromide, K2CO3, DMF, 50°C 70–85 Control to avoid over-alkylation
Amino Group Introduction Amination or nitration/reduction NH3 or nitrating agents, reduction step 60–75 Followed by Boc protection
Boc Protection Carbamate formation Boc2O, Et3N, DCM, 0–25°C 65–80 Protects amino group during esterification
Esterification Fischer esterification or acylation Ethanol, H2SO4 (cat.) or ethyl chloroformate 75–90 Produces ethyl ester at 2-position
Purification Chromatography, recrystallization Silica gel, EtOAc/hexane, EtOH/H2O Ensures >95% purity

The preparation of Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate involves a multi-step synthetic approach combining N-alkylation, amino group protection via Boc, and esterification. Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical to achieving high yields and purity. Analytical techniques including NMR, MS, and crystallography confirm the structural integrity of the compound. These methods provide a robust framework for the synthesis of this compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Carboxylates with Indole Substituents

Example compounds : 10a–e (from and )
These analogs differ in substituents on the indole rings and pyrrole core:

Compound Substituents (R) Melting Point (°C) Yield (%) Key Spectral Differences (vs. Target Compound)
10a H (indole), methyl (pyrrole) 169–173 98 IR: 3263 cm⁻¹ (N-H); 1H-NMR: δ 6.91–8.01 (indole protons)
10b Me (indole), methyl (pyrrole) 186–190 94 IR: 3247 cm⁻¹ (N-H); 13C-NMR: Additional δ 21.0–21.1 (Me)
10c OMe (indole) 192–196 92 IR: 1735 cm⁻¹ (ester); MS: m/z 584 (M⁺)

Key Findings :

  • Electronic effects : Electron-donating groups (e.g., -OMe in 10c) increase ester carbonyl stability, shifting IR peaks .
  • Steric effects : Bulky substituents (e.g., -Me in 10b) raise melting points due to enhanced crystal packing .

Pyrrole Derivatives with Alternative Functional Groups

Ethyl 3-Amino-1H-pyrrole-2-carboxylate Hydrochloride ()
  • Structural difference : Lacks Boc protection and 1-ethyl group.
  • Synthesis: Multi-step process involving condensation with diethyl aminomalonate, contrasting with the Cu-catalyzed method .
  • Properties : Higher water solubility (due to HCl salt) but reduced stability under basic conditions .
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate ()
  • Structural feature: Cyano group enhances electrophilicity, enabling nucleophilic additions.
  • Application : Intermediate for pyridone derivatives with reported biological activity .
Formyl-Substituted Pyrroles ()
  • Example : Ethyl 4-formyl-1H-pyrrole-2-carboxylate (similarity score: 0.96 to target compound).
  • Reactivity : Formyl group enables Schiff base formation, a pathway absent in the Boc-protected target compound .

Heterocyclic Analogs with Pyrazole Cores ()

Example : Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

  • Structural contrast : Pyrazole ring (two adjacent N atoms) vs. pyrrole.
  • Impact : Pyrazoles exhibit higher thermal stability and distinct coordination chemistry .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Type Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Molecular Weight (g/mol)
Target Compound 169–173 98 1765, 1682 554
10b (Me-substituted) 186–190 94 1744, 1684 582
Ethyl 3-Amino (HCl salt) Not reported ~45–70 3263 (N-H), 1730 (ester) 218.5 (free base)

Table 2: Substituent Effects on Reactivity

Substituent Effect on Reactivity/Stability Example Compound
Boc-amino Enhances stability during peptide coupling Target Compound
Indole rings Increases lipophilicity and π-π stacking potential 10a–e
Cyano group Facilitates nucleophilic additions

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2O4C_{12}H_{18}N_{2}O_{4} and a molecular weight of approximately 250.29 g/mol. The presence of both amino and carboxylate functional groups in its structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biomolecules. The tert-butoxycarbonyl (Boc) group can stabilize the amino group, facilitating interactions with enzymes and receptors. The carboxylate group may participate in ionic interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research indicates that derivatives of ethyl pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus3.90
Escherichia coli>100
Candida albicans7.80

These findings suggest selective efficacy against specific pathogens, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research shows that it can reduce pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Antitumor Activity

In a case study focused on antitumor evaluation, various pyrrole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. Modifications in the structure of these compounds significantly enhanced their antitumor activity, suggesting that this compound could serve as a lead compound for further drug development .

Case Studies

Case Study 1: Antitumor Evaluation
A study synthesized several pyrrole derivatives, including this compound, to evaluate their cytotoxic effects on human carcinoma cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, making these compounds promising candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of ethyl pyrrole derivatives against various pathogens. The results demonstrated low MIC values against certain bacteria and fungi, supporting the potential use of these compounds in clinical settings as effective antimicrobial agents .

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